
(2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid: is a chiral compound with a unique structure that includes an allyl group and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the formation of the desired stereoisomer. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound.
化学反応の分析
Types of Reactions: (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The allyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions may include the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for applications in the production of polymers, agrochemicals, and other high-value products.
作用機序
The mechanism by which (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites of enzymes, altering their conformation and activity, or interacting with receptors to modulate signal transduction pathways.
類似化合物との比較
- (2R,4R)-4-Methylpyrrolidine-2-carboxylic acid
- (2R,4R)-4-Phenylpyrrolidine-2-carboxylic acid
- (2R,4R)-4-Isopropylpyrrolidine-2-carboxylic acid
Comparison: Compared to these similar compounds, (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. The allyl group allows for additional chemical modifications, making this compound more versatile in synthetic applications. Additionally, the presence of the carbonyl group in the pyrrolidine ring enhances its reactivity and potential interactions with biological targets.
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(2R,4R)-5-oxo-4-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-3-5-4-6(8(11)12)9-7(5)10/h2,5-6H,1,3-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 |
InChIキー |
HDHOMWLOLVSSCL-PHDIDXHHSA-N |
異性体SMILES |
C=CC[C@@H]1C[C@@H](NC1=O)C(=O)O |
正規SMILES |
C=CCC1CC(NC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


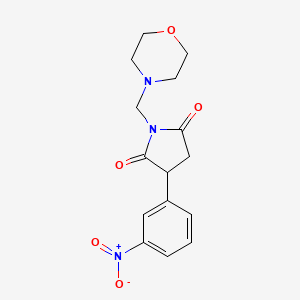
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)


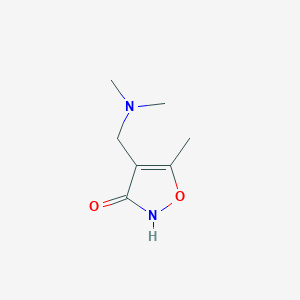
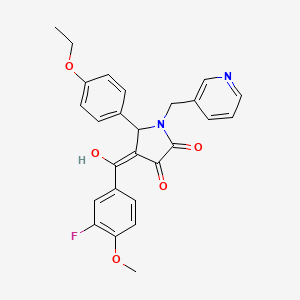

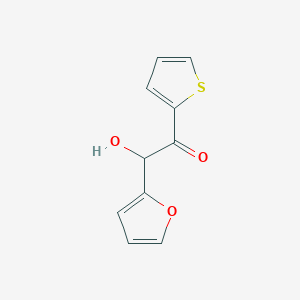
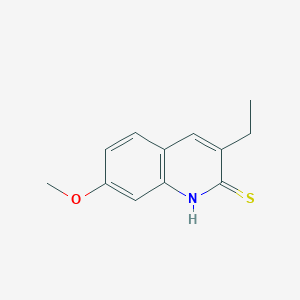

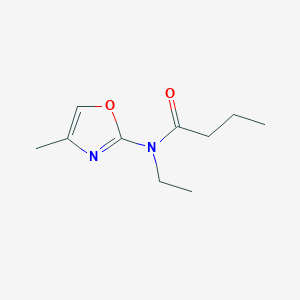
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)

